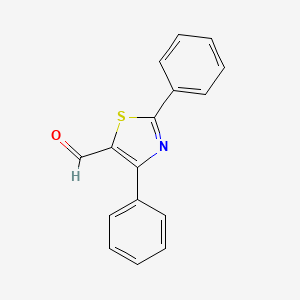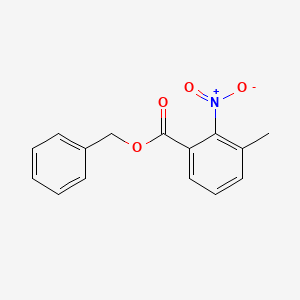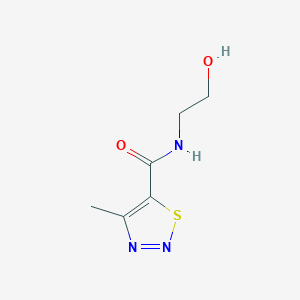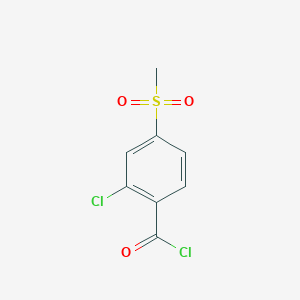
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
描述
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzoyl chloride, featuring additional chloro and methylsulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- typically involves the chlorination of 2-chloro-4-(methylsulfonyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods: Industrial production methods often mirror laboratory synthesis but on a larger scale. The use of thionyl chloride remains prevalent due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction is typically conducted in large reactors with controlled temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be substituted by various nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Benzoyl Chlorides: Formed through nucleophilic substitution.
Sulfone Derivatives: Formed through oxidation of the methylsulfonyl group.
科学研究应用
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: Used in the manufacture of agrochemicals and specialty chemicals
作用机制
The mechanism of action of benzoyl chloride, 2-chloro-4-(methylsulfonyl)- primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The chloro and methylsulfonyl groups enhance its reactivity, making it a valuable intermediate in chemical synthesis .
相似化合物的比较
Benzoyl Chloride: Lacks the chloro and methylsulfonyl groups, making it less reactive.
2-Chloro-4-(methylsulfonyl)benzoic Acid: Precursor to the compound, lacks the acyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is unique due to the presence of both chloro and methylsulfonyl groups, which significantly enhance its reactivity compared to benzoyl chloride. This makes it a versatile reagent in organic synthesis.
属性
IUPAC Name |
2-chloro-4-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPHXRHYYEUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456278 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106904-10-3 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

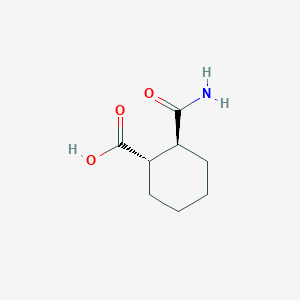
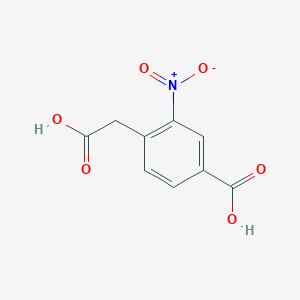
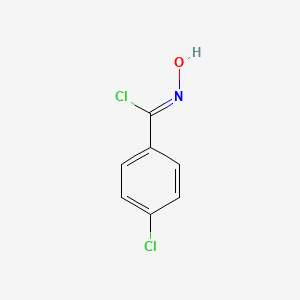
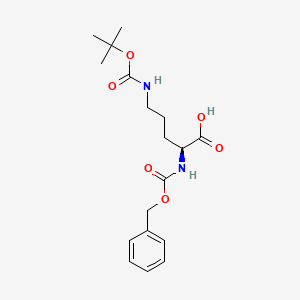


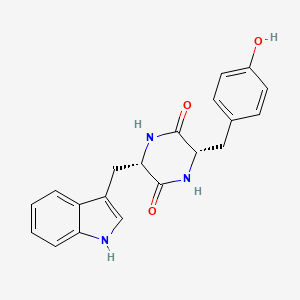


![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
